molecular formula C32H32N4O3 B2567108 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 442653-76-1

9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Katalognummer: B2567108
CAS-Nummer: 442653-76-1
Molekulargewicht: 520.633
InChI-Schlüssel: XLTTZNKIHISUTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family, which is known for its diverse pharmacological activities. This compound is characterized by its complex structure, which includes a triazoloquinazoline core, a benzyloxy group, and an ethoxyphenyl moiety. These structural features contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One efficient method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as a reaction medium at 60°C . This method is advantageous due to its high yields, short reaction times, and environmentally friendly conditions. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: has several scientific research applications:

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .

Vergleich Mit ähnlichen Verbindungen

9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: can be compared with other triazoloquinazoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of This compound

Biologische Aktivität

The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one , identified by its CAS number 198479-63-9 , belongs to a class of triazoloquinazolines known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C24H26N4O2\text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_2

This structure features a triazole ring fused with a quinazoline moiety and various substituents that contribute to its biological properties.

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that these compounds can induce cytotoxicity in human cancer cells by modulating key signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)3.7Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.1Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses moderate antibacterial and antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to inhibit monoamine oxidase (MAO) activity selectively, which is crucial in the management of neurodegenerative diseases such as Parkinson's disease.

  • MAO-B Inhibition : The compound exhibited competitive inhibition with an IC50 value comparable to established MAO-B inhibitors.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
    • The results were published in a peer-reviewed journal highlighting the compound's potential as a lead structure for novel anticancer agents.
  • Neuroprotective Study :
    • In a model of neurodegeneration induced by oxidative stress, the compound showed protective effects on neuronal cells.
    • The study indicated that it could reduce levels of reactive oxygen species (ROS), thereby mitigating cellular damage.

Eigenschaften

IUPAC Name

9-(3-ethoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3/c1-4-38-27-17-23(15-16-26(27)39-20-21-11-7-5-8-12-21)29-28-24(18-32(2,3)19-25(28)37)33-31-34-30(35-36(29)31)22-13-9-6-10-14-22/h5-17,29H,4,18-20H2,1-3H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTZNKIHISUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.